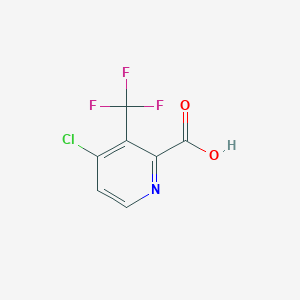

4-Chloro-3-(trifluoromethyl)picolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClF3NO2 |

|---|---|

Molecular Weight |

225.55 g/mol |

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-2-12-5(6(13)14)4(3)7(9,10)11/h1-2H,(H,13,14) |

InChI Key |

KFGWARZYCZTLGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Chloro-3-(trifluoromethyl)picolinic Acid

Precursor Derivatization and Functionalization Routes

The assembly of the this compound scaffold often begins with simpler, more readily available pyridine (B92270) or acyclic precursors. A common strategy involves the cyclocondensation reaction of building blocks containing the trifluoromethyl group. For instance, compounds like ethyl 4,4,4-trifluoroacetoacetate can be reacted with cyanoacetamide in the presence of a catalyst such as potassium hydroxide (B78521) to form a dihydroxypyridine ring. google.com This initial cyclization provides a foundational pyridine structure that can undergo subsequent functionalization.

Another route may start from a pre-formed picoline (methylpyridine) derivative. The methyl group can then be oxidized to a carboxylic acid at a later stage in the synthesis. google.com Functionalization of these precursors is a critical step, often involving the strategic placement of other groups that can be converted to the desired chloro and trifluoromethyl moieties.

Introduction of Halogen and Trifluoromethyl Moieties

The introduction of the trifluoromethyl (CF3) group and the chlorine atom onto the pyridine ring are pivotal steps that significantly influence the compound's reactivity and properties. The trifluoromethyl group is a strong electron-withdrawing group, which can be introduced using various methods. nih.gov One approach involves the use of trifluoromethyl-containing building blocks in the initial ring formation, as mentioned previously. nih.gov Alternatively, direct trifluoromethylation of a pre-formed pyridine ring can be achieved, although this often requires harsh conditions and can lead to issues with regioselectivity. A more established industrial method for related compounds involves the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures over a transition metal catalyst. nih.gov

Chlorination of the pyridine ring is typically accomplished using standard chlorinating agents. For example, after the formation of a dihydroxypyridine intermediate, treatment with phosphoryl chloride (POCl3) can effectively replace the hydroxyl groups with chlorine atoms. google.com The regioselectivity of this chlorination is directed by the existing substituents on the ring. The final step in many synthetic sequences is the hydrolysis of a nitrile group or oxidation of a methyl group to form the picolinic acid.

Synthesis of Analogs and Derivatives of this compound

The presence of a carboxylic acid group and a reactive chlorine atom makes this compound an excellent starting material for the synthesis of a wide array of analogs and derivatives.

Nucleophilic Substitution Reactions for Diverse Picolinic Acid Structures

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a variety of nucleophiles. youtube.com This reactivity is enhanced by the electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen. Reactions with different nucleophiles can lead to a diverse range of substituted picolinic acid structures. For example, treatment with amines, thiols, or alkoxides can displace the chloride to form the corresponding 4-amino, 4-thio, or 4-alkoxy derivatives. researchgate.netmdpi.com

The conditions for these substitution reactions can be tailored based on the nucleophile's reactivity. Mildly basic conditions are often sufficient for reactions with potent nucleophiles like phenolates, which can selectively displace the C-4 fluorine in the related pentafluoropyridine (B1199360) structure. rsc.org The table below illustrates representative nucleophilic substitution reactions on a chloro-substituted pyridine ring.

| Nucleophile | Reagent | Product Type | Reference |

| Azide | Sodium Azide | 4-Azido derivative | researchgate.net |

| Amine | Various Amines | 4-Amino derivative | youtube.com |

| Thiophenoxide | Thiophenol | 4-(Phenylthio) derivative | researchgate.net |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazino derivative | mdpi.com |

Amidation, Esterification, and Ether Linkage Formations

The carboxylic acid functional group of this compound is a key handle for derivatization through amidation and esterification.

Amidation: Amide bonds can be formed by reacting the carboxylic acid with an amine in the presence of a coupling agent or by first converting the acid to a more reactive species like an acyl chloride. nih.gov The reaction of picolinic acid with thionyl chloride (SOCl2) can generate the picolinoyl chloride in situ, which then readily reacts with primary or secondary amines to yield the corresponding amides. bio-conferences.orgnih.gov A variety of coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine), are also commonly employed for direct amidation, though side reactions can occur. reddit.com Titanium tetrafluoride (TiF4) has been reported as an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

Esterification: Similar to amidation, esterification can be achieved by reacting the picolinic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Conversion to the acyl chloride followed by reaction with an alcohol is also a highly effective method. bio-conferences.org

Ether Linkage Formation: Ether linkages can be introduced by using the picolinic acid derivative as a substrate in nucleophilic substitution reactions. For example, if the chlorine atom is replaced by a hydroxyl group, this can then be alkylated to form an ether. Alternatively, phenols can act as nucleophiles to displace the C-4 chlorine, directly forming an aryl ether linkage. beilstein-journals.orgorganic-chemistry.org

The following table summarizes common derivatization reactions of the carboxylic acid group.

| Reaction Type | Reagents | Functional Group Formed | Reference |

| Amidation | SOCl₂, Amine | Amide | nih.gov |

| Amidation | TiF₄, Amine | Amide | researchgate.net |

| Esterification | SOCl₂, Alcohol | Ester | bio-conferences.org |

| Esterification | DCC, DMAP, Alcohol | Ester | reddit.com |

Palladium-Catalyzed Cross-Coupling Methodologies

The chloro-substituent on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents at the C-4 position. rsc.org

In a typical Suzuki coupling, the 4-chloro derivative would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dba)2) and a base (e.g., sodium carbonate or cesium carbonate). rsc.org This methodology allows for the formation of biaryl structures. Similarly, Stille coupling utilizes organotin reagents. These cross-coupling reactions are fundamental in modern organic synthesis for creating complex molecules from simpler precursors. researchgate.netmdpi.com The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented in publicly available literature, the principles of this technology can be applied to several potential steps in its synthesis.

For instance, in a hypothetical multi-step synthesis, a key transformation could be a cross-coupling reaction to introduce a precursor to the carboxylic acid group, or the cyclization step to form the pyridine ring itself. Microwave irradiation can significantly reduce the reaction times for such processes, often from hours to minutes. mdpi.commdpi.com The efficient and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods, leading to cleaner reactions with fewer side products. mdpi.comnih.gov

The application of microwave energy could be particularly beneficial in the synthesis of precursors, such as substituted anilides of quinaldic acid, where direct reaction of an acid or ester with an amine is facilitated by microwave irradiation. researchgate.net

Table 1: Potential Microwave-Assisted Steps in the Synthesis of this compound

| Reaction Step | Conventional Conditions | Potential Microwave Conditions | Anticipated Advantages |

| Palladium-catalyzed cross-coupling | 8-24 hours at 80-120 °C | 10-30 minutes at 100-150 °C | Drastic reduction in reaction time, potentially lower catalyst loading. |

| Pyridine ring formation (cyclization) | 12-48 hours at reflux | 15-60 minutes at 120-180 °C | Increased yield, reduced thermal decomposition of sensitive intermediates. |

| Hydrolysis of ester/nitrile precursor | 2-6 hours at reflux | 5-20 minutes at 100-140 °C | Faster conversion to the final carboxylic acid. |

This table presents hypothetical applications of microwave synthesis based on general principles and examples from related heterocyclic chemistry.

Advanced Synthetic Techniques and Process Optimization

The efficient synthesis of a polysubstituted pyridine like this compound necessitates a high degree of control over the reaction parameters to ensure both high yield and purity.

Chemo- and Regioselective Synthesis Strategies

The precise placement of the chloro and trifluoromethyl groups, as well as the carboxylic acid, is a critical challenge. The electronic properties of the substituents heavily influence the regioselectivity of subsequent functionalization steps. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and directs incoming nucleophiles.

Achieving the desired 4-chloro-3-(trifluoromethyl) substitution pattern often requires a carefully planned synthetic sequence. For instance, direct halogenation of a 3-(trifluoromethyl)pyridine (B54556) precursor can lead to a mixture of isomers. nih.gov Therefore, strategies that offer high regioselectivity are paramount. One such strategy involves a ring-opening and ring-closing sequence, which can temporarily transform the pyridine into a more reactive intermediate, allowing for regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.org

Another approach to ensure regioselectivity is to build the pyridine ring from acyclic precursors that already contain the desired functionalities in the correct relative positions. This often involves condensation reactions. The choice of starting materials and reaction conditions is crucial to control the cyclization and avoid the formation of unwanted isomers.

In the context of nucleophilic aromatic substitution on a di- or tri-substituted pyridine ring, the positions of the existing groups will dictate the site of further substitution. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the most likely sites for nucleophilic attack, thus guiding the synthetic strategy. mdpi.com

Reaction Condition Tuning for Yield and Purity Enhancement

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis. This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key parameters that are typically optimized include:

Temperature: Many reactions are highly sensitive to temperature. Finding the optimal temperature can increase the reaction rate while preventing decomposition or the formation of side products.

Solvent: The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the stability of intermediates.

Catalyst: For catalyzed reactions, the selection of the catalyst and its loading are crucial. For instance, in cross-coupling reactions, the choice of palladium catalyst and ligand can dramatically affect the yield and selectivity.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to quench the reaction, preventing the formation of degradation products.

Concentration: The concentration of reactants can influence the reaction kinetics and, in some cases, the product distribution.

A Chinese patent (CN104003934A) describing the synthesis of the related compound 6-chloro-3-fluoro-2-pyridinecarboxylic acid highlights the importance of reaction optimization. The process involves the oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate as the oxidant in the presence of a catalyst system. The yield and purity of the final product are highly dependent on the reaction temperature, time, and the specific catalyst used. google.com

Table 2: Parameters for Optimization in a Hypothetical Carboxylation Step

| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Impact on Yield/Purity |

| Temperature | 50 - 120 °C | 105 °C | Higher temperatures may lead to decarboxylation; lower temperatures result in slow conversion. |

| Oxidant Equivalents | 1.5 - 3.0 | 2.2 | Insufficient oxidant leads to incomplete reaction; excess can cause over-oxidation. |

| Catalyst Loading | 0.5 - 5 mol% | 1.5 mol% | Lower loading results in slow reaction; higher loading may not significantly increase yield and adds cost. |

| Reaction Time | 2 - 12 hours | 6 hours | Shorter times result in incomplete conversion; longer times may lead to product degradation. |

This table illustrates a typical optimization process for a key synthetic step, based on a related synthesis described in the literature.

By systematically tuning these parameters, it is possible to develop a synthetic process for this compound that is not only high-yielding and pure but also cost-effective and scalable.

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Pyridine (B92270) Ring System in 4-Chloro-3-(trifluoromethyl)picolinic Acid

The chemical behavior of the pyridine ring in this compound is dictated by the inherent electronic properties of the nitrogen-containing heterocycle, profoundly modified by the presence of three electron-withdrawing substituents.

The pyridine ring is intrinsically an electron-deficient system compared to benzene, due to the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org Such reactions, which involve the attack of an electron-poor species, typically require harsh conditions for pyridines and are further impeded in this compound due to the strong deactivating effects of the chloro, trifluoromethyl, and carboxylic acid groups.

Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This susceptibility is significantly enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. libretexts.org In the case of this compound, the trifluoromethyl and carboxyl groups, particularly those ortho and para to a potential leaving group, activate the ring for nucleophilic attack. The chlorine atom at the C-4 position serves as a viable leaving group, making this position a prime site for SNAr reactions. While many SNAr reactions are thought to proceed via a two-step addition-elimination mechanism, recent studies suggest that some may occur through a concerted mechanism. nih.gov

The reactivity of the pyridine ring is heavily influenced by the electronic effects of its substituents. In this compound, all substituents withdraw electron density from the aromatic system.

Trifluoromethyl Group (-CF3): This group is one of the most powerful electron-withdrawing groups used in organic chemistry. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. Its Hammett constant (σp) of 0.54 signifies its potent electron-withdrawing capability, which deactivates the ring towards electrophiles and activates it towards nucleophiles. nih.gov

Halogen Group (-Cl): The chlorine atom also deactivates the ring. Its inductive electron-withdrawing effect (-I) outweighs its weaker resonance electron-donating effect (+R). More importantly, in the context of SNAr, the chloro group functions as an effective leaving group.

Carboxylic Acid Group (-COOH): This group is also deactivating, withdrawing electron density through both inductive and resonance effects (-I, -R).

The cumulative effect of the nitrogen heteroatom, the 3-trifluoromethyl group, and the 2-carboxylic acid group makes the C-4 position, occupied by the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles. A practical example of this reactivity is observed in the synthesis of picolinamides. When picolinic acid is treated with thionyl chloride to form the acid chloride, subsequent reaction with an aniline can lead to the formation of not only the expected picolinamide but also the 4-chloro-picolinamide derivative in the same pot. nih.govresearchgate.net This suggests that under the reaction conditions, chlorination of the pyridine ring at the 4-position occurs, followed by potential nucleophilic displacement if a suitable nucleophile is present.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-2 position of the molecule is a versatile functional group that can be readily converted into a variety of derivatives.

The carboxylic acid of this compound can undergo standard derivatization reactions to form esters, amides, and other related compounds.

Esters: Esterification can be achieved through several methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive intermediate, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to yield the corresponding ester. Another approach involves the preparation of "active esters," such as p-nitrophenyl or pentafluorophenyl esters, which are excellent acylating agents for synthesizing amides. researchgate.net

Amides: Amide formation typically requires the activation of the carboxylic acid. This can be accomplished by using a variety of coupling reagents that facilitate the reaction with a primary or secondary amine. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation. nih.govacs.org Another efficient method involves the use of phosphonitrilic chloride trimer (PNT) in the presence of a base like N-methyl morpholine to activate the carboxylic acid for reaction with an amine. iajpr.com The synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid has been demonstrated by first converting the acid to its acid chloride with thionyl chloride, followed by the addition of the appropriate N-alkylaniline. nih.govresearchgate.net

| Activating Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. | Reaction of acid with SOCl₂, often with refluxing, followed by addition of amine. nih.govresearchgate.net |

| B(OCH₂CF₃)₃ | A borate ester that facilitates direct amidation between a carboxylic acid and an amine. | Equimolar amounts of acid and amine in a solvent like MeCN, often heated. acs.org |

| Phosphonitrilic Chloride Trimer (PNT) | Activates the carboxylic acid for nucleophilic attack by the amine. | PNT and a base (e.g., N-methyl morpholine) are used to mediate the coupling. iajpr.com |

| "Active Ester" Formation | The acid is first converted to an ester with a good leaving group (e.g., pentafluorophenol), which then reacts with the amine. | Two-step process: ester formation followed by aminolysis. researchgate.net |

Oxidation and Decarboxylation: The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation. However, picolinic acids can undergo decarboxylation under certain conditions. Studies on the decarboxylation of picolinic acid in aqueous solutions have shown that the reaction rate is pH-dependent, suggesting that both the zwitterionic and anionic forms of the molecule can lose carbon dioxide, likely proceeding through the formation of a 2-pyridyl carbanion or ylide intermediate, respectively. cdnsciencepub.com

Reduction: The carboxyl group can be reduced to a primary alcohol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3·THF). It is important to note that these potent reducing agents can also reduce the pyridine ring itself. For instance, the hydrogenation of picolinic acid can lead to piperidine-2-carboxylic acid. wikipedia.org

Ligand Properties and Coordination Chemistry of Picolinic Acid Derivatives

Picolinic acid and its derivatives are well-established ligands in coordination chemistry. Picolinic acid acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. wikipedia.org This forms a stable five-membered chelate ring, a structural motif found in numerous metal complexes. researchgate.netnih.gov

The coordination properties of this compound are expected to follow this general pattern, but the electronic nature of the substituents will modulate its behavior as a ligand. The potent electron-withdrawing effects of the 4-chloro and 3-trifluoromethyl groups significantly reduce the electron density throughout the aromatic ring. This has two primary consequences for its coordination chemistry:

Reduced Basicity of Pyridine Nitrogen: The electron-deficient nature of the ring decreases the Lewis basicity of the pyridine nitrogen atom, potentially leading to weaker metal-nitrogen bonds compared to those formed with unsubstituted picolinic acid.

Increased Acidity of Carboxylic Acid: The electron-withdrawing groups stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

These combined electronic effects will influence the formation and stability constants of the resulting metal complexes. While specific coordination complexes of this compound are not extensively detailed in the literature, the principles of coordination chemistry suggest that it will form stable complexes with a range of metal ions, with the thermodynamic stability being influenced by the altered electronic properties compared to simpler picolinic acid ligands. orientjchem.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-3-(trifluoromethyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxylic acid groups. The proton on the carbon adjacent to the nitrogen and the carboxylic acid group (C6) would likely appear at the most downfield position, followed by the proton at the C5 position.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the pyridine ring will show distinct signals influenced by the attached substituents. The trifluoromethyl group will also have a characteristic signal, often appearing as a quartet due to coupling with the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.2 | C-2 (C=O) |

| H-6 | 8.5 - 8.9 | C-3 (C-CF₃) |

| COOH | 11.0 - 13.0 | C-4 (C-Cl) |

| C-5 | ||

| C-6 | ||

| CF₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the trifluoromethyl group. Any long-range couplings to the aromatic protons may also be observable under high-resolution conditions, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming the presence and number of chlorine and fluorine atoms based on their exact masses and isotopic patterns. The expected monoisotopic mass for C₇H₃ClF₃NO₂ can be calculated and compared with the experimental value to validate the molecular formula.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and for confirming the purity of a synthesized compound. For this compound, an LC-MS analysis would provide the retention time of the compound under specific chromatographic conditions and its mass spectrum. This combination of data is highly effective for compound identification and purity assessment. The mass spectrometer can be operated in various modes to induce fragmentation, providing structural information that complements the data from other spectroscopic methods.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly in its modern Fourier-Transform (FT-IR) modality, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the various functional groups.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-F (Trifluoromethyl) | Stretching | 1350 - 1150 (strong) |

| C-Cl | Stretching | 800 - 600 |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group typically give rise to very strong and characteristic bands. The C-Cl stretching frequency will also be present in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of relevant scientific literature did not yield a determined crystal structure for this compound.

While the crystal structures of isomeric and related compounds, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, have been reported and analyzed, this data cannot be extrapolated to definitively describe the solid-state structure of this compound due to the significant influence of substituent positioning on molecular conformation and crystal packing.

The generation of single crystals of this compound suitable for X-ray diffraction analysis would be required to provide the empirical data for a detailed discussion of its solid-state molecular conformation and packing. Such an analysis would involve the following:

Data Collection: Measurement of the diffraction pattern of a single crystal using an X-ray diffractometer.

Structure Solution and Refinement: Processing of the diffraction data to determine the positions of the atoms in the unit cell.

The resulting structural information would be presented in standardized formats, including data tables summarizing key crystallographic parameters.

Table of Anticipated Crystallographic Data This table is a template of the data that would be presented if a crystal structure were available.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₃ClF₃NO₂ |

| Formula weight | To be determined |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

Table of Anticipated Hydrogen Bond Geometry This table is a template of the data that would be presented if a crystal structure were available.

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| e.g., O—H···N | value | value | value | value |

Without experimental data from single-crystal X-ray diffraction, any detailed description of the solid-state conformation and packing of this compound would be speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and various spectroscopic properties.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 4-Chloro-3-(trifluoromethyl)picolinic acid, DFT calculations would typically be employed to determine a range of molecular properties. These calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

Key properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Additionally, DFT can generate an electrostatic potential map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. Other properties such as dipole moment, polarizability, and various thermodynamic parameters would also be computed to provide a comprehensive electronic profile of the molecule.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Property | Hypothetical Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1200 a.u. |

Conformational Analysis and Energetic Profiles

The presence of a rotatable bond between the carboxylic acid group and the pyridine (B92270) ring in this compound suggests the existence of different conformers. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms and to understand the energy landscape associated with bond rotations.

This analysis would involve systematically rotating the dihedral angle of the C-C bond connecting the carboxylic acid to the pyridine ring and calculating the potential energy at each step. The results are typically visualized in a potential energy surface (PES) plot, which shows the energy as a function of the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent transition states between them. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, would provide insights into its dynamic behavior, including its interactions with the surrounding solvent molecules and its conformational flexibility in a solution.

The simulation would track the trajectory of each atom based on classical mechanics, using a force field to describe the interatomic forces. From these simulations, various properties can be analyzed, such as the root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to understand the solvation shell around the molecule. MD simulations are particularly valuable for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in a condensed phase.

Molecular Docking Studies with Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein receptor.

Ligand-Protein Binding Mode Predictions (e.g., Kinases, Enzymes)

Given that many pyridine-based compounds exhibit biological activity, molecular docking studies would be a logical step to explore the potential of this compound as an inhibitor of enzymes, such as protein kinases. In such a study, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

The docking algorithm would then place the ligand (this compound) in the binding site of the protein in various orientations and conformations, calculating a scoring function to estimate the binding affinity for each pose. The results would reveal the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. This information is invaluable for structure-based drug design and for understanding the potential mechanism of action.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase (Note: The following data is illustrative and not based on published results.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | LYS78, GLU95, LEU150 |

| Kinase B | -7.2 | ASP165, PHE166, VAL25 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities would be required. For each molecule, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, untested compounds. Similarly, a QSPR model could be developed to predict properties like solubility or toxicity. The development of such models for this compound would depend on the availability of a suitable dataset of related compounds with measured activities or properties.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

While specific CoMFA and CoMSIA studies focusing exclusively on this compound are not extensively available in public literature, the application of these methods to structurally analogous picolinic acid herbicides provides a clear understanding of the structural requirements for their herbicidal activity. A notable study on a series of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids serves as an excellent representative example of how these computational techniques are employed to guide the design of new synthetic auxin herbicides. nih.gov

In this research, 3D-QSAR models were developed for a set of 33 picolinic acid compounds to investigate the relationship between their molecular structures and their inhibitory activity against the root growth of Arabidopsis thaliana. nih.gov The goal was to elucidate the influence of steric, electrostatic, and other physicochemical fields on the biological activity of these compounds.

Comparative Molecular Field Analysis (CoMFA)

The CoMFA model was established to evaluate the impact of steric and electrostatic fields on the herbicidal activity of the picolinic acid derivatives. nih.gov The statistical robustness of the generated model is crucial for its predictive power. Key statistical parameters from this representative study are summarized in the table below.

Table 1: Statistical Parameters of the CoMFA Model for Picolinic Acid Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.679 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated correlation coefficient) | 0.848 | Shows a strong correlation between predicted and actual activity. |

| F (F-statistic value) | 44.660 | Represents the statistical significance of the model. |

| SEE (Standard Error of Estimate) | 0.337 | Measures the precision of the predictions. |

| ONC (Optimum Number of Components) | 4 | The number of principal components that yield the best model. |

| Field Contributions | ||

| Steric Field | 62.7% | The dominant factor influencing herbicidal activity. |

| Electrostatic Field | 36.3% | A significant, but secondary, contributor to activity. |

Data sourced from a 3D-QSAR study on novel picolinic acid herbicides. nih.gov

The CoMFA results revealed that the steric field contributed 62.7% to the model, while the electrostatic field contributed 36.3%. nih.gov This indicates that the size and shape of the substituents on the picolinic acid core are the primary determinants of herbicidal efficacy for this class of compounds.

Comparative Molecular Similarity Index Analysis (CoMSIA)

To further refine the understanding of the structure-activity relationships, a CoMSIA model was also developed. CoMSIA provides a more detailed analysis by considering additional physicochemical fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor, in addition to the steric and electrostatic fields. nih.gov The statistical validation of the CoMSIA model from the study on picolinic acid analogs is presented below.

Table 2: Statistical Parameters of the CoMSIA Model for Picolinic Acid Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.697 | Demonstrates strong internal predictive capability. |

| r² (Non-cross-validated correlation coefficient) | 0.841 | Indicates a high correlation between predicted and actual activity. |

| F (F-statistic value) | 42.174 | Shows high statistical significance of the model. |

| SEE (Standard Error of Estimate) | 0.345 | Reflects the accuracy of the activity predictions. |

| ONC (Optimum Number of Components) | 5 | The number of principal components for the optimal model. |

| Field Contributions | ||

| Steric Field | 14.7% | |

| Electrostatic Field | 27.2% | |

| Hydrophobic Field | 26.5% | |

| H-bond Acceptor Field | 20.3% | |

| H-bond Donor Field | 11.3% |

Data from a representative study on analogous picolinic acid herbicides.

The CoMSIA model provided a more nuanced view of the molecular properties influencing herbicidal activity. The electrostatic (27.2%) and hydrophobic (26.5%) fields were identified as the most significant contributors, followed by the hydrogen bond acceptor (20.3%), steric (14.7%), and hydrogen bond donor (11.3%) fields. These findings suggest that for this family of herbicides, having appropriate electronic and hydrophobic characteristics is crucial for potent biological activity. The contour maps generated from these CoMFA and CoMSIA models provide a visual guide for designing new molecules with potentially enhanced herbicidal properties by indicating regions where specific physicochemical properties are favored or disfavored.

Biological and Biochemical Interactions

Investigation of Molecular Target Binding and Specificity

There is currently a lack of specific data in publicly accessible research identifying the precise molecular targets of 4-Chloro-3-(trifluoromethyl)picolinic acid. While studies have been conducted on various substituted picolinic acids, which have been shown to target enzymes such as dopamine (B1211576) β-hydroxylase or plant-specific proteins like the auxin-signaling F-box protein 5 (AFB5) in the context of herbicidal action, these findings are not directly applicable to this compound without dedicated investigation. nih.govmdpi.comresearchgate.net

Elucidation of Enzyme and Receptor Modulation Mechanisms

The direct modulatory effects of this compound on specific enzymes or receptors have not been detailed in the available literature. Picolinic acid and its derivatives are recognized as a versatile scaffold for the development of enzyme inhibitors targeting a wide range of enzymes. nih.govresearchgate.net However, specific research to elucidate the mechanisms by which this compound may inhibit or otherwise modulate enzyme or receptor activity is not presently available.

Influence on Cellular Pathways and Biological Processes

Scientific literature does not provide specific details on the influence of this compound on cellular pathways such as apoptosis, cell proliferation, or inflammation. Research on other novel derivatives of picolinic acid has demonstrated the potential for this class of compounds to induce apoptosis in cancer cell lines. pensoft.net Furthermore, molecules containing a trifluoromethyl-substituted pyridine (B92270) ring have been investigated for their potential as anticancer agents, a function inherently linked to the modulation of cell proliferation and apoptosis. nih.gov Nevertheless, direct experimental evidence detailing these effects for this compound is not available.

Interaction with Mitochondrial Electron Transport Chain Components

There are no specific studies demonstrating an interaction between this compound and components of the mitochondrial electron transport chain, such as Complex III. Research on structurally related but distinct molecules, such as certain picolinamides, has identified inhibitors of mitochondrial complex III. nih.gov This suggests that the broader chemical class may have the potential for such interactions, but it cannot be concluded that this compound itself shares this activity.

Ligand-Protein Interaction Profiling (e.g., MDM2 Protein Interactions)

No available scientific studies have profiled the interaction of this compound with the MDM2 protein or other proteins in a ligand-protein interaction context. While the inhibition of the p53-MDM2 protein-protein interaction is a significant area of research, the inhibitors developed and studied typically feature different chemical scaffolds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivations for Biological Potency

Specific structure-activity relationship (SAR) studies for this compound are not available. However, extensive SAR research exists for other substituted picolinic acids, particularly in the field of herbicides. mdpi.commdpi.comnih.gov These studies have shown how modifications to the picolinic acid core, such as the introduction of different substituents at various positions on the pyridine ring, can significantly impact biological potency. nih.govnih.gov

The trifluoromethyl group is a common feature in many biologically active molecules, prized for its strong electron-withdrawing nature and its ability to enhance properties like metabolic stability and membrane permeability. nih.govmdpi.commdpi.com In SAR studies of related herbicidal compounds, the electronic properties of substituents on the pyridine ring are crucial for their mode of action. nih.gov

Utility of this compound as a Versatile Synthetic Intermediate

The this compound structure is a highly functionalized heterocyclic compound, making it a valuable intermediate in organic synthesis. The pyridine ring itself is a key feature in many biologically active molecules. The trifluoromethyl (CF3) group is particularly significant; its introduction into aromatic rings became a key strategy in developing agrochemical and pharmaceutical compounds following the first synthesis of a trifluoromethylpyridine (TFMP) in 1947. nih.gov The CF3 group can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule.

The carboxylic acid group on the pyridine ring allows for a wide range of chemical transformations, including amidation and esterification, which are fundamental reactions in the synthesis of complex target molecules. The chlorine atom provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various other functional groups to build molecular diversity. This multi-functionality allows chemists to use this compound and related building blocks, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate and 2-chloro-5-(trifluoromethyl)pyridine, to construct larger, more intricate molecular architectures for specific biological targets. nih.govacs.orggoogle.com

Design and Synthesis of Advanced Pharmaceutical Candidates

The unique combination of a halogenated and trifluoromethylated aromatic ring is a recurring motif in modern drug design. This scaffold is frequently employed to develop targeted therapies, particularly in oncology.

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a crucial component of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy. nih.gov Sorafenib functions by inhibiting serine/threonine kinases and receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis. google.comnih.gov The synthesis of Sorafenib and its derivatives frequently involves the key intermediate 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which reacts with an amine to form the characteristic urea linkage of the final drug. acs.orgchemicalbook.com

Researchers have synthesized numerous derivatives of Sorafenib to explore structure-activity relationships (SAR) and identify compounds with improved potency or different selectivity profiles. In one study, a series of Sorafenib derivatives were created by modifying the amide portion of the molecule. nih.govnih.gov The results showed that the [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group was essential for high potency and that increased lipophilicity in the derivative series was related to their enhanced cytostatic potential. nih.gov These derivatives demonstrated significant antiproliferative activity, with IC₅₀ values in the low micromolar range, comparable to or even better than Sorafenib itself. nih.gov

Further research has led to the development of other kinase inhibitors based on this scaffold. A series of o-amino-arylurea derivatives were synthesized and evaluated for their inhibitory activity against Kinase insert Domain-containing Receptor (KDR), a validated target for anticancer drugs. nih.govresearchgate.net This optimization led to the identification of a potent inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea, with an IC₅₀ value of 0.0689 µM against KDR. nih.gov

| Compound | Target Cell Line | IC₅₀ (μmol·L⁻¹) |

|---|---|---|

| Sorafenib | Various Carcinoma Lines | 1 - 4.3 |

| Derivative 4a | Various Carcinoma Lines | 1 - 4.3 |

| Derivative 4b | Various Carcinoma Lines | 1 - 4.3 |

| Derivative 4c | Various Carcinoma Lines | 1 - 4.3 |

| Derivative 4d | Various Carcinoma Lines | 1 - 4.3 |

| Derivative 4e | Various Carcinoma Lines | 1 - 4.3 |

The picolinic acid framework and its derivatives are being explored as lead structures for a variety of therapeutic agents beyond kinase inhibitors. The inherent biological activity of picolinic acid, a microbial secondary metabolite, provides a strong starting point for drug discovery. scialert.net For instance, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antitumor properties, with some analogs showing potent, broad-spectrum antiproliferative activity in vitro. mdpi.com One promising compound from this series significantly inhibited colon cancer growth in vivo by suppressing angiogenesis and inducing apoptosis. mdpi.com

Furthermore, picolinamide structures have been used to develop ligands for imaging specific receptors in the brain. A fluorine-18 labeled N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide was synthesized as a potential ligand for PET imaging of the metabotropic glutamate receptor 4 (mGluR4), which is a target for therapies against neurodegenerative disorders like Parkinson's disease. nih.gov

Contribution to the Development of Agrochemicals

Picolinic acid and its derivatives constitute a significant class of agrochemicals, particularly herbicides. The strategic placement of chloro and trifluoromethyl groups on the picolinic acid ring system is a common approach to discovering new and effective crop protection agents.

Picolinic acid herbicides are a major subclass of synthetic auxin herbicides, known for their excellent absorption, translocation within the plant, and broad weed-control spectrum. nih.govbohrium.com Research in this area focuses on modifying the picolinic acid scaffold to enhance efficacy and selectivity.

Recent studies have involved the design and synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. nih.govbohrium.com These compounds were developed using florpyrauxifen, a new herbicidal molecule, as a parent structure. Bioassays revealed that many of these new derivatives exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the established herbicide picloram. nih.govnih.gov For example, at a concentration of 0.5 µmol/L, compound S202 showed a 78.4% inhibition of root growth, whereas florpyrauxifen achieved only 33.8% inhibition. nih.govnih.gov

Structure-activity relationship (SAR) studies of these compounds revealed that the position of substituents on the phenyl ring of the pyrazole fragment significantly influences herbicidal activity. nih.gov Substitutions at the 2 and 4 positions of the phenyl ring generally result in superior inhibitory activity compared to substitutions at the 3 position. nih.gov Post-emergence tests confirmed that many of these compounds exhibited potent inhibitory effects on broadleaf weeds, with several achieving 100% inhibition of Amaranthus retroflexus L growth. nih.govbohrium.com

| Compound Series | Number of Compounds Tested | Number of Compounds with >80% Inhibition |

|---|---|---|

| S-series (4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids) | 41 | 28 |

The picolinic acid scaffold and related structures containing trifluoromethyl groups also show significant promise in the development of fungicides. Research into novel picolinamide derivatives has demonstrated their potential against various phytopathogens. scialert.net

In one study, a series of picolinamides were synthesized and tested against soil-borne fungi. The results indicated that chloro-substituted picolinamide derivatives were particularly effective. N-phenyl-(3-chloro)-imino-picolinamide exhibited the highest antifungal activity against Rhizoctonia solani and Alternaria alternata. scialert.net The structure-activity relationship showed a significant increase in activity when picolinic acid was converted into its Schiff base derivatives. scialert.net

Additionally, other trifluoromethyl-containing heterocyclic scaffolds have been explored for fungicidal properties. A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and tested against Botrytis cinerea, a common plant pathogen. Many of these compounds possessed excellent fungicidal activity, highlighting the importance of the trifluoromethyl group in designing effective antifungal agents. mdpi.com

| Compound | Fungus | ED₅₀ (μg·mL⁻¹) |

|---|---|---|

| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 |

| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 |

| N-phenyl-(2-chloro)-imino-picolinamide | Rhizoctonia solani | 38.2 |

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Transformation Products of Halogenated Pyridine (B92270) Derivatives

Photodegradation, or the breakdown of compounds by light, is a critical process in the environmental degradation of many organic molecules. For halogenated pyridine derivatives, the absorption of ultraviolet (UV) radiation can initiate a series of reactions leading to their transformation. The rate and products of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical structure of the compound.

Research on 2-halogenated pyridines has shown that they can be rapidly dehalogenated upon UV irradiation at 254 nm. researchgate.net This process typically follows pseudo-first-order kinetics. researchgate.net The initial step often involves the cleavage of the carbon-halogen bond, which is a common pathway for many halogenated aromatic compounds. For 4-Chloro-3-(trifluoromethyl)picolinic acid, it is plausible that a similar dehalogenation process occurs, leading to the removal of the chlorine atom.

The photolytic degradation of pyridine, a parent compound, yields a range of organic products, including hydroxylated pyridines, glutaric acid, and succinic acid. researchgate.net It is therefore anticipated that the photodegradation of this compound would also lead to the formation of hydroxylated intermediates. The trifluoromethyl group (CF3) is generally resistant to degradation due to the strength of the carbon-fluorine bond. unep.org Consequently, transformation products are likely to retain this moiety.

Table 1: Potential Photodegradation Products of Halogenated Pyridine Derivatives

| Parent Compound | Potential Transformation Products | Key Reaction Pathway |

| 2-Halogenated Pyridines | Dehalogenated Pyridines, Hydroxylated Pyridines | Dehalogenation, Hydroxylation |

| Pyridine | Hydroxylated Pyridines, Glutaric Acid, Succinic Acid | Ring Cleavage |

| This compound | 3-(Trifluoromethyl)picolinic acid, Hydroxylated derivatives | Dechlorination, Hydroxylation |

This table is generated based on findings from related compounds and represents potential pathways.

Microbial Biodegradation Routes and Metabolite Identification in Environmental Systems

Microbial biodegradation is a key mechanism for the removal of organic pollutants from soil and aquatic environments. nih.gov The ability of microorganisms to degrade a compound depends on the presence of suitable enzymatic machinery. For picolinic acid and its derivatives, several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy. mdpi.com

The initial step in the microbial degradation of aromatic and heterocyclic compounds often involves the introduction of a hydroxyl group into the ring structure. mdpi.com This hydroxylation is a critical activation step that facilitates subsequent ring cleavage. For picolinic acid, the formation of 6-hydroxypicolinic acid has been identified as a major metabolite in its biodegradation by Rhodococcus sp. mdpi.comresearchgate.net This suggests that a similar hydroxylation reaction could be a primary route for the microbial degradation of this compound.

The presence of the trifluoromethyl group can influence the biodegradability of the molecule. While some fluorinated compounds are highly resistant to microbial attack, others can be transformed. nih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound makes the pyridine ring susceptible to nucleophilic attack, which could facilitate degradation. nih.gov

The biodegradation pathways of many herbicides involve enzymatic reactions such as hydroxylation, dehalogenation, and ring cleavage. researchgate.netsci-hub.st For instance, the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds through the formation of 2,4-dichlorophenol, followed by ring cleavage. sci-hub.st It is plausible that the biodegradation of this compound would involve an initial dechlorination or hydroxylation step, followed by the breakdown of the pyridine ring.

Table 2: Microbial Genera Involved in Herbicide Degradation

| Microbial Genus | Herbicides Degraded |

| Pseudomonas | 2,4-D, Clodinafop propargyl |

| Alcaligenes | 2,4-D |

| Arthrobacter | Atrazine, Picolinic acid |

| Rhodococcus | Picolinic acid, Clodinafop propargyl |

| Burkholderia | Picolinic acid |

This table provides examples of microbial genera known to degrade various herbicides and related compounds. mdpi.comresearchgate.netsci-hub.st

Environmental Persistence and Biotransformation of Picolinic Acid Compounds

The environmental persistence of a compound is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life. The persistence of this compound will be determined by the rates of its photodegradation and microbial biodegradation.

Compounds containing the trifluoromethyl group, such as trifluoroacetic acid (TFA), can be extremely persistent in the environment. unep.orgnih.gov TFA has been shown to exhibit no degradation in field aquatic microcosm studies over a one-year period. nih.gov This high persistence is attributed to the stability of the C-F bond. unep.org While this compound is a more complex molecule than TFA, the presence of the trifluoromethyl group is likely to contribute to its environmental persistence.

Biotransformation is the chemical modification of a substance by a living organism. In the context of environmental fate, it refers to the degradation of a compound by microorganisms. As discussed, the biotransformation of picolinic acid derivatives often begins with hydroxylation. mdpi.com The rate of biotransformation can be influenced by environmental conditions such as temperature, pH, and the availability of other nutrients.

The hydrophilic nature of picolinic acid (water solubility of 887 g/L at 20°C) suggests that it and its derivatives are likely to be mobile in soil and can be transported to aquatic environments. mdpi.com This mobility increases the potential for widespread environmental distribution and exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-(trifluoromethyl)picolinic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-(trifluoromethyl)picolinic acid derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions. Optimization involves varying solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization in ethanol or methanol .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Elemental analysis and NMR (¹H/¹³C) confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons; δ 110–120 ppm for CF₃ in ¹³C), FT-IR (C=O stretch ~1700 cm⁻¹; C-Cl ~550 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Cl ≈ 1.73 Å; C=O ≈ 1.21 Å) and hydrogen-bonding networks. Use synchrotron radiation for high-resolution data .

- Validation : Compare experimental data with computational models (DFT) .

Q. How does the trifluoromethyl group influence the compound’s acidity and solubility in aqueous vs. organic solvents?

- Methodological Answer : The electron-withdrawing CF₃ group increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) due to dipole interactions. Partition coefficients (logP) can be determined via shake-flask experiments .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic substitution (SNAr) or cross-coupling reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF) .

- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurity profiles.

- Step 1 : Re-evaluate bioactivity using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Step 2 : Conduct LC-MS to verify compound purity (>98%) and rule out byproducts.

- Step 3 : Perform dose-response studies to confirm EC₅₀/IC₅₀ values across multiple replicates .

Q. What are the challenges in designing metal-organic frameworks (MOFs) or co-crystals with this compound, and how can they be addressed?

- Methodological Answer :

- Co-crystal Design : Screen co-formers (e.g., pyridine derivatives) via slurry crystallization. Analyze packing efficiency using Mercury software.

- MOF Synthesis : Utilize the carboxylic acid group for coordination with Zn²⁺ or Cu²⁺ nodes. Optimize solvent thermal methods (e.g., solvothermal synthesis at 80°C) .

- Characterization : Powder XRD and BET surface area analysis validate structural stability .

Data-Driven Research Questions

Q. How do substituent variations (e.g., Cl vs. Br at position 4) impact the compound’s electronic properties and binding affinity in target enzymes?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 4-Br-3-CF₃-picolinic acid) and compare inhibition constants (Ki) via enzyme kinetics (e.g., fluorescence polarization assays).

- Electronic Effects : Use cyclic voltammetry to measure redox potentials; correlate with Hammett substituent constants (σₚ for Cl = +0.23; CF₃ = +0.54) .

Q. What analytical workflows are recommended for detecting degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.